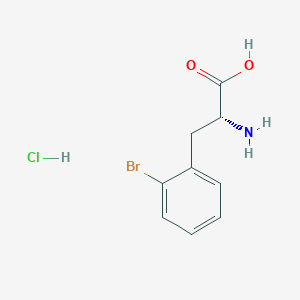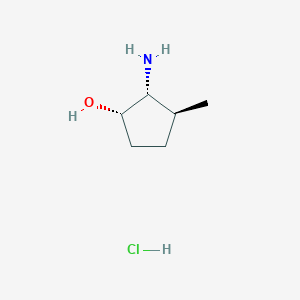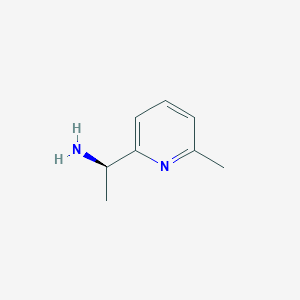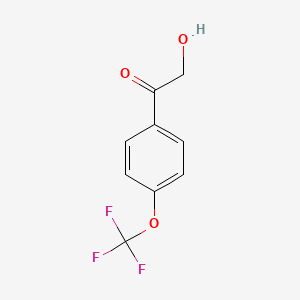
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a complex organic compound characterized by its unique stereochemistry. This compound belongs to the class of tetrahydrochrysenes, which are known for their intricate molecular structures and potential biological activities. The compound’s structure includes four hydroxyl groups attached to a tetrahydrochrysene backbone, making it a polyhydroxy compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the regio- and stereo-selective hydroxylation of a precursor molecule. For instance, the hydroxylation of l-isoleucine by dioxygenase enzymes can be used to introduce the necessary hydroxyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For example, Escherichia coli strains can be metabolically engineered to produce the desired compound through fermentation processes . This method leverages the natural biosynthetic pathways of the microorganisms, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrahydrochrysene-1,2,3,4-tetraone, while reduction could produce a fully saturated hydrocarbon derivative.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a model compound for studying stereoselective reactions and complex organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes due to its polyhydroxy nature.
Wirkmechanismus
The mechanism of action of (2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol: Another polyhydroxy compound with a similar tetrahydro structure.
(2S,3R,4S)-4-Hydroxyisoleucine: A compound with similar stereochemistry and hydroxylation pattern.
Uniqueness
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl groups and the tetrahydrochrysene backbone. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H16O4 |
|---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15?,16-,17-,18+/m0/s1 |
InChI-Schlüssel |
ZCFVVVKVNJPHDJ-XFYFCPPXSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H](C4O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
amine](/img/structure/B11755626.png)
![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)

![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)


![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755671.png)
